4-bromo-N-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide
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Overview
Description
4-bromo-N-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of bromine atoms, a methoxy group, and a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide typically involves multiple steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).
Sulfonamide Formation: The sulfonamide linkage is formed by reacting the brominated and methoxylated intermediates with sulfonyl chloride (SO2Cl2) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atoms can be substituted with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-bromo-N-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological processes.
Pathways Involved: It may affect signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(4-bromo-phenyl)-3-(4-hydroxy-phenylsulfamoyl)-benzamide
- 4-Bromo-N-(4-chloro-phenyl)-3-(4-methoxy-phenylsulfamoyl)-benzamide
- 4-Bromo-N-(4-bromo-phenyl)-3-(4-methyl-phenylsulfamoyl)-benzamide
Uniqueness
4-bromo-N-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct chemical and biological properties. Its sulfonamide linkage also contributes to its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C20H16Br2N2O4S |
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Molecular Weight |
540.2g/mol |
IUPAC Name |
4-bromo-N-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide |
InChI |
InChI=1S/C20H16Br2N2O4S/c1-28-17-9-7-16(8-10-17)24-29(26,27)19-12-13(2-11-18(19)22)20(25)23-15-5-3-14(21)4-6-15/h2-12,24H,1H3,(H,23,25) |
InChI Key |
ICIHPJMOKWQJIA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)Br |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
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